molecular formula C4H4BrN3 B1521799 5-Amino-4-bromopyrimidine CAS No. 849353-34-0

5-Amino-4-bromopyrimidine

Cat. No.: B1521799
CAS No.: 849353-34-0
M. Wt: 174 g/mol
InChI Key: NXYSMLJPDPVHOE-UHFFFAOYSA-N
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Description

5-Amino-4-bromopyrimidine is an organic compound with the molecular formula C4H4BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of an amino group at the 5th position and a bromine atom at the 4th position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromopyrimidine typically involves the bromination of 5-Aminopyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-bromopyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Nitro-pyrimidines.

    Suzuki-Miyaura Coupling: Biaryl compounds.

Scientific Research Applications

5-Amino-4-bromopyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.

    Medicine: The compound is investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.

Comparison with Similar Compounds

  • 4-Amino-5-bromopyrimidine
  • 2-Amino-4-bromopyrimidine
  • 5-Bromo-2-aminopyrimidine

Comparison: 5-Amino-4-bromopyrimidine is unique due to the specific positioning of the amino and bromine groups on the pyrimidine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Biological Activity

5-Amino-4-bromopyrimidine is a pyrimidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and molecular biology. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound possesses a bromine atom at the 4-position and an amino group at the 5-position of the pyrimidine ring. This structure is crucial as it influences the compound's reactivity and biological interactions.

Target of Action
The compound primarily interacts with various enzymes involved in nucleic acid synthesis, playing a pivotal role in DNA and RNA metabolism. Pyrimidine derivatives are known to participate in the de novo synthesis of nucleotides, which are essential for nucleic acid formation.

Biochemical Pathways
this compound is likely involved in several metabolic pathways, including:

  • Pyrimidine Metabolism : It participates in the conversion of pyrimidines to deoxyribonucleotides.
  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating various synthetic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy to other compounds, it demonstrated significant inhibition against a range of bacterial strains, suggesting potential as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess anticancer activity. For instance, compounds modified with various substituents displayed varying levels of cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). The structure-activity relationship (SAR) studies revealed that specific modifications enhance anticancer efficacy while minimizing toxicity to normal cells .

Case Studies

  • Antibacterial Efficacy Study
    A study evaluated the antibacterial activity of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial strains .
  • Anticancer Research
    In a recent investigation, various derivatives of this compound were synthesized and tested for their anticancer properties. Compounds with specific substitutions showed enhanced potency against A549 cells with IC50 values indicating effective cytotoxicity while sparing non-cancerous cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play critical roles in determining how effectively the compound can exert its biological effects in vivo.

Data Summary

Property Description
Chemical StructureThis compound
Antimicrobial ActivityEffective against various bacterial strains
Anticancer ActivityCytotoxic against A549 lung cancer cells; structure-dependent activity observed
Mechanism of ActionInvolves nucleic acid synthesis pathways and enzyme interactions

Properties

IUPAC Name

4-bromopyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYSMLJPDPVHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672009
Record name 4-Bromopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849353-34-0
Record name 4-Bromopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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